N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]-4-(trifluoromethyl)aniline
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Overview
Description
N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]-4-(trifluoromethyl)aniline is a complex organic compound characterized by its unique structure, which includes both pyridine and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]-4-(trifluoromethyl)aniline typically involves multiple steps. The process begins with the preparation of the pyridine and aniline derivatives, followed by their coupling through a series of reactions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and aldehyde-forming reagents. The final step involves the formation of the O-methyloxime group under specific conditions, such as the presence of methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are crucial for its observed activities.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares some structural similarities but differs in functional groups and reactivity.
Ammonium thiocyanate: Another compound with unique properties and applications.
Uniqueness
N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]-4-(trifluoromethyl)aniline stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its trifluoromethyl groups, in particular, contribute to its stability and biological activity.
Properties
IUPAC Name |
(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-[4-(trifluoromethyl)phenyl]iminoprop-1-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF6N3O/c1-28-27-8-10(15-14(18)6-12(9-26-15)17(22,23)24)7-25-13-4-2-11(3-5-13)16(19,20)21/h2-9,27H,1H3/b10-8+,25-7? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZIEPZWVIOCPM-FFAVJCDJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NC1=CC=C(C=C1)C(F)(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(\C=NC1=CC=C(C=C1)C(F)(F)F)/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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